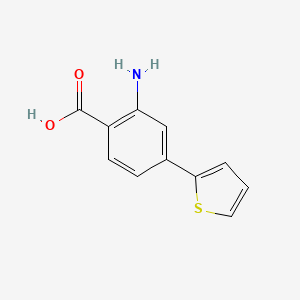

2-氨基-4-(噻吩-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-(thiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C11H9NO2S . It is also known by its synonyms 2-amino-4-thiophen-2-yl benzoic acid and 2-amino-4-2-thienyl benzoic acid . This compound is part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(thiophen-2-yl)benzoic acid consists of a benzene ring substituted with an amino group and a thiophen-2-yl group, and a carboxylic acid group . The InChI Key for this compound is RWXQPMJFVHLSST-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-(thiophen-2-yl)benzoic acid are not available, thiophene derivatives are known to undergo a variety of reactions. For example, they can participate in [3+2] cycloaddition reactions with alkynes . They can also undergo condensation reactions with thioglycolic acid derivatives to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical and Chemical Properties Analysis

2-Amino-4-(thiophen-2-yl)benzoic acid is a solid with a melting point of 229°C to 232°C . Its molecular weight is 219.26 g/mol .科学研究应用

合成和化学应用

合成途径和衍生物:2-氨基-4-(噻吩-2-基)苯甲酸衍生物的合成已被探索,以期在植物生长调节和材料科学中得到潜在应用。该化合物的衍生物已通过多步反应合成,展示了它们在创造具有潜在生物或化学活性的新化合物中的效用 (Teitei, 1980)。

荧光探针的开发:新型荧光探针已被设计和合成,以选择性检测高活性氧物质 (hROS),例如羟基自由基和过氧化物酶的反应性中间体,突出了该化合物在开发生物和化学研究工具中的效用 (Setsukinai et al., 2003)。

绿色合成和缓蚀:对噻吩-2-基衍生物的绿色合成研究表明它们作为缓蚀剂的有效性,展示了在材料科学中的应用,特别是在保护金属免受腐蚀方面 (Singh et al., 2018)。

材料科学和光伏

染料敏化太阳能电池 (DSSC):关于噻吩-2-基衍生物在染料敏化太阳能电池中的应用的研究显示了巨大的潜力。这些化合物用作 DSSC 中的染料,有助于实现较高的功率转换效率,证明了噻吩-2-基化合物在改进可再生能源技术中的作用 (Robson et al., 2013)。

生物学研究

碳酸酐酶抑制剂:研究还集中在合成掺入噻吩-2-基骨架的磺酰胺,显示出对碳酸酐酶同工酶的强亲和力。这些化合物已被研究其降低眼内压的潜力,说明了噻吩-2-基衍生物的生物医学应用 (Casini et al., 2002)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

For instance, thiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-Amino-4-(thiophen-2-yl)benzoic acid may have similar pharmacokinetic properties.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

属性

IUPAC Name |

2-amino-4-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXQPMJFVHLSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2766281.png)

![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)

![N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2766294.png)

![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)